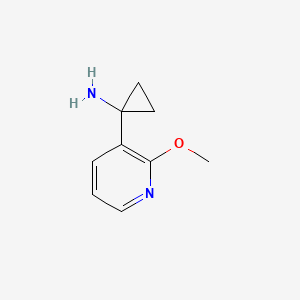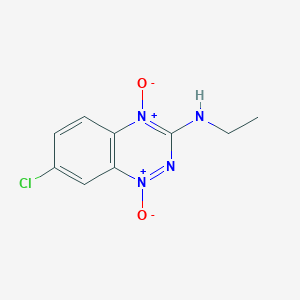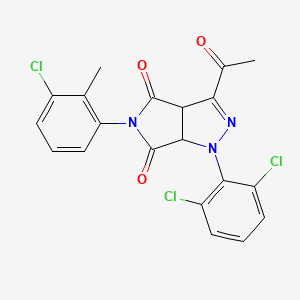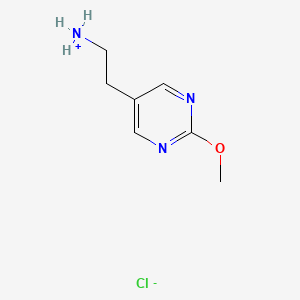![molecular formula C8H7F2N3 B12625133 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Fusion with Pyridine: The pyrrole ring is then fused with a pyridine ring through a series of reactions, including condensation and cyclization.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of FGFRs, which are involved in the progression of various cancers, including breast, lung, and prostate cancers.
Biological Research: The compound is used to study signal transduction pathways and cellular processes regulated by FGFRs.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- involves its interaction with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- can be compared with other pyrrolopyridine derivatives:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a carboxylic acid group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- lies in its specific structure and its potential as an FGFR inhibitor, making it a valuable compound for cancer research and drug development.
Eigenschaften
Molekularformel |
C8H7F2N3 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)6-2-4-1-5(11)3-12-8(4)13-6/h1-3,7H,11H2,(H,12,13) |
InChI-Schlüssel |
JPXZOXVKVBQYEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=NC=C1N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)



![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione](/img/structure/B12625114.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)

